9-Ethylhypoxanthine
Overview
Description
9-Ethylhypoxanthine is a derivative of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is a crucial component in various biological processes, including nucleic acid synthesis and energy metabolism. This compound, with the chemical formula C7H8N4O, is a modified form where an ethyl group is attached to the ninth position of the hypoxanthine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylhypoxanthine typically involves the reaction of aminocyanacetamide with triethyl orthoformate to form an imidoester derivative. This intermediate is then reacted with a compound having a reactive amino group on a hydrocarbyl moiety. The six-membered heterocyclic ring of the purine moiety is formed by reacting the derivative of 5-aminoimidazole-4-carboxamide with triethyl orthoformate, resulting in the formation of 9-substituted hypoxanthine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Ethylhypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can introduce different functional groups at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Xanthine and uric acid derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated and acylated hypoxanthine derivatives.
Scientific Research Applications
9-Ethylhypoxanthine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies and as a probe in nucleic acid research.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 9-Ethylhypoxanthine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase.
Pathways Involved: It participates in the purine salvage pathway, where it is converted into nucleotides that are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Hypoxanthine: The parent compound, involved in purine metabolism.
9-Deazahypoxanthine: A similar compound with modifications at the ninth position.
Xanthine: An oxidation product of hypoxanthine, involved in the degradation of purines
Uniqueness: 9-Ethylhypoxanthine is unique due to the presence of the ethyl group at the ninth position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes and other molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9-ethyl-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZZWPZKRRPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328263 | |
Record name | 9-Ethylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31010-51-2 | |
Record name | 9-Ethylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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